2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-3-methylaniline and salicylaldehyde . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity or function . This interaction can result in the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol can be compared with similar compounds such as:
2-chloro-4-methylphenol: This compound has a similar structure but lacks the imine group, making it less reactive in certain chemical reactions.
4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: This compound has a similar imine structure but differs in the position of the methyl group, which can affect its reactivity and binding properties.
4-chloro-3-methylphenol: This compound is structurally similar but does not contain the imine group, limiting its applications in coordination chemistry.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-[(4-chloro-3-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFGPYIVUHZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC=CC=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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